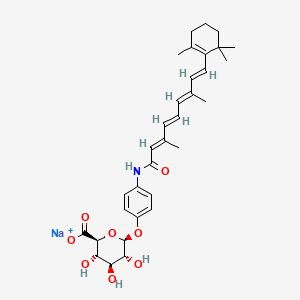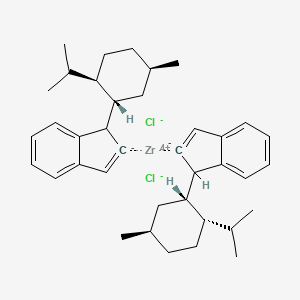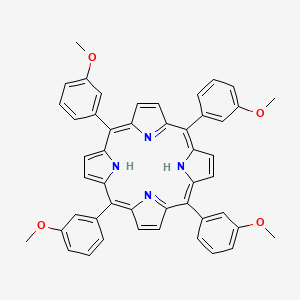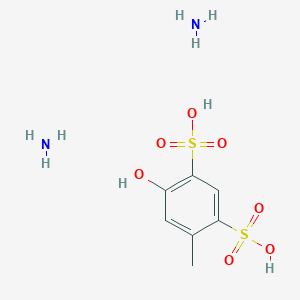
Fenretinide glucuronide monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of fenretinide glucuronide monosodium salt involves the glucuronidation of fenretinide. This process typically includes the reaction of fenretinide with glucuronic acid in the presence of a catalyst under controlled conditions. Industrial production methods may involve the use of advanced techniques such as nano-micellar formulations to enhance bioavailability and stability .
Chemical Reactions Analysis
Fenretinide glucuronide monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fenretinide glucuronide monosodium salt has a wide range of scientific research applications, including:
Mechanism of Action
Fenretinide glucuronide monosodium salt exerts its effects through multiple mechanisms. It inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This action is mediated through both retinoid-receptor-dependent and retinoid-receptor-independent pathways . The compound selectively accumulates in breast tissue and is particularly effective in inhibiting mammary carcinogenesis . Additionally, it generates reactive oxygen species (ROS) that contribute to its cytotoxic effects .
Comparison with Similar Compounds
Fenretinide glucuronide monosodium salt is unique compared to other similar compounds due to its enhanced bioavailability and stability. Similar compounds include:
Fenretinide: The parent compound, known for its anticancer properties.
All-trans retinoic acid (ATRA): Another retinoid with similar anticancer effects but different mechanisms of action.
N-(4-hydroxyphenyl)retinamide (4-HPR): A synthetic analogue of ATRA with reduced side effects and enhanced efficacy.
This compound stands out due to its ability to induce apoptosis through multiple pathways and its potential for use in advanced drug formulations .
Properties
Molecular Formula |
C32H40NNaO8 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H41NO8.Na/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39;/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39);/q;+1/p-1/b9-6+,16-11+,19-8+,20-18+;/t26-,27-,28+,29-,31+;/m0./s1 |
InChI Key |
SASCRNMSPJBDPA-MIBKJGKNSA-M |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)/C)/C.[Na+] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)




![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)

